3-(Methylthio)heptanal

Description

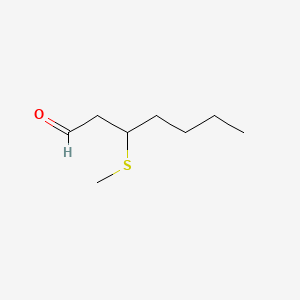

Structure

3D Structure

Properties

CAS No. |

51755-70-5 |

|---|---|

Molecular Formula |

C8H16OS |

Molecular Weight |

160.28 g/mol |

IUPAC Name |

3-methylsulfanylheptanal |

InChI |

InChI=1S/C8H16OS/c1-3-4-5-8(10-2)6-7-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

RQOSXGWCILNIKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC=O)SC |

density |

0.943-0.947 |

physical_description |

Clear, colourless liquid; Cooked brown and roasted aroma |

solubility |

Insoluble in water; soluble in heptane and triacetin Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylthio Heptanal and Structural Analogues

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of 3-(methylthio)heptanal requires precise control over the reaction to ensure the desired connectivity and functionality. This involves carefully chosen methods for both carbon-sulfur bond formation and the introduction of the aldehyde group.

Carbon-Sulfur Bond Formation Approaches

The most direct and widely employed method for the synthesis of 3-(methylthio)heptanal is the conjugate addition of a thiol to an α,β-unsaturated aldehyde. This reaction, also known as the sulfa-Michael addition, is a highly atom-efficient process for constructing thioethers acsgcipr.org. In the context of 3-(methylthio)heptanal, this involves the 1,4-addition of methyl mercaptan to hept-2-enal. The electrophilic character of the β-carbon in the α,β-unsaturated aldehyde, induced by the electron-withdrawing carbonyl group, facilitates the nucleophilic attack by the thiol acsgcipr.org.

The regioselectivity of this addition is typically high, favoring the formation of the 3-thioether product. The reaction can often be performed under catalyst-free conditions in water, highlighting its efficiency and environmental friendliness.

For the synthesis of structural analogues, such as 3-(acetylthio)-2-alkyl alkanals, a similar Michael addition strategy is employed. In this case, thioacetic acid is added to an α,β-unsaturated 2-alkyl-substituted aldehyde under alkaline conditions. This approach also demonstrates high regioselectivity, with the acetylthio group exclusively adding to the β-position.

Aldehyde Functional Group Introduction Techniques

The aldehyde functional group can be introduced either before or after the formation of the carbon-sulfur bond. In many synthetic routes, the α,β-unsaturated aldehyde is a readily available starting material. However, in other strategies, the aldehyde is generated from a precursor alcohol.

One common method for the oxidation of a primary alcohol to an aldehyde is the Swern oxidation. This reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, under mild, low-temperature conditions. While generally efficient, unexpected side reactions can occur. For instance, the Swern oxidation of 3-methylbut-3-en-1-ol was found to produce an unexpected C-C bond formation product, 3-methyl-2-(methylthio)but-2-enal, as a byproduct rsc.orgsigmaaldrich.com. This highlights the importance of careful optimization of reaction conditions to ensure the desired aldehyde product.

Another approach involves the biocatalytic oxidation of alcohols to aldehydes. For example, 1-heptanol can be oxidized to heptanal (B48729) using an engineered choline oxidase variant nih.gov. This enzymatic approach offers a green alternative to traditional chemical oxidants.

Stereoselective Synthesis of Enantiomers of 3-(Methylthio)heptanal

The development of stereoselective methods for the synthesis of chiral sulfur-containing compounds is of significant interest due to their potential applications in various fields. The enantioselective conjugate addition of thiols to α,β-unsaturated carbonyl compounds represents a direct pathway to optically active β-thioaldehydes like 3-(methylthio)heptanal.

Several chiral catalytic systems have been developed to achieve high enantioselectivity in sulfa-Michael additions:

Chiral N-oxide–Cadmium Complexes: A cadmium complex of (S)-3,3′-dimethyl-2,2′-biquinoline N,N′-dioxide has been shown to catalyze the enantioselective conjugate addition of thiols to enones and enals, producing sulfides with enantioselectivities up to 78% ee rsc.org.

Chiral Phosphines: Chiral monophosphines, such as phosphepines, have been successfully employed as catalysts for the enantioselective γ-addition of aryl thiols to allenoates nih.gov. While this is a different reaction type, the principles of using chiral phosphines to control stereochemistry in C-S bond formation are relevant.

Bifunctional Catalysts: Cinchona alkaloids bearing a thiourea functionality have been used as acid-base bifunctional catalysts for the highly enantioselective conjugate addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones nih.gov.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been utilized as non-covalent organocatalysts to promote enantioselective sulfa-Michael additions. These catalysts can act as Brønsted bases and guide the reaction through non-covalent interactions like hydrogen bonding and π-π stacking pkusz.edu.cn.

These catalytic systems offer promising avenues for the asymmetric synthesis of the enantiomers of 3-(methylthio)heptanal, although specific application to this particular substrate may require further optimization.

Development of Sustainable and Green Chemical Synthesis Routes

There is a growing effort to develop more environmentally benign synthetic methods for organosulfur compounds. Key strategies include the use of green solvents, solvent-free conditions, and biocatalysis.

For the conjugate addition of thiols to electron-deficient alkenes, several green approaches have been reported:

Solvent-free conditions and recyclable solvents: The use of KF/alumina as a catalyst under solvent-free conditions or in a recyclable solvent like glycerin has been demonstrated for the conjugate addition of thiols to α,β-unsaturated aldehydes scielo.br. Microwave irradiation can further accelerate the reaction under solvent-free conditions scielo.br.

Aqueous media: The thiol-Michael addition can be performed efficiently in water, often without the need for a catalyst acsgcipr.org. Sunlight-mediated thiol-ene/yne click reactions in aqueous media also represent a green synthetic route nih.gov.

Deep Eutectic Solvents (DESs): Radical-mediated thiol-ene reactions have been successfully carried out in deep eutectic solvents, which are biodegradable and can be recycled rsc.org.

Biocatalysis offers another powerful tool for the green synthesis of aldehydes and related compounds. The lipoxygenase metabolic pathway, for instance, can be used to produce aldehydes from fatty acids mdpi.com. Plant materials themselves can also be used as biocatalysts for the asymmetric reduction of aldehydes and ketones sphinxsai.com.

Derivatization Pathways and Chemical Transformations of 3-(Methylthio)heptanal

The aldehyde and methylthio functional groups in 3-(methylthio)heptanal allow for a variety of chemical transformations and derivatizations.

Reactions of the Aldehyde Group:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, 3-(methylthio)-1-heptanol. This can be achieved using reducing agents like sodium borohydride or through biocatalytic methods sphinxsai.com.

Acetal (B89532) and Hemiacetal Formation: In the presence of an alcohol and an acid catalyst, 3-(methylthio)heptanal can form a hemiacetal and subsequently an acetal. This reaction is reversible masterorganicchemistry.comlibretexts.org.

Imine Formation: Reaction with primary amines leads to the formation of imines (Schiff bases) libretexts.org.

Wittig Reaction: The Wittig reaction with an organophosphorus ylide can be used to convert the carbonyl group into a carbon-carbon double bond libretexts.org.

Reductive Amination: The aldehyde can be converted into an amine through reductive amination, which involves the formation of an imine followed by reduction libretexts.org.

Derivatization for Analysis:

For analytical purposes, such as in gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often employed to enhance detection and separation. Aldehydes can be derivatized with reagents like 2,4-dinitrophenylhydrazine (Brady's reagent) to form colored hydrazones athabascau.ca. Thiols can also be derivatized to facilitate their analysis nih.govresearchgate.net. While 3-(methylthio)heptanal itself is not a thiol, these derivatization strategies could potentially be adapted for related analytical challenges.

Biosynthesis and Natural Occurrence of 3 Methylthio Heptanal

Elucidation of Enzymatic and Non-Enzymatic Biosynthetic Pathways

The biosynthesis of alkylthio aldehydes is intrinsically linked to the catabolism of the sulfur-containing amino acid, L-methionine. Both enzymatic and non-enzymatic pathways contribute to the formation of these volatile compounds.

Role of L-Methionine Catabolism in Alkylthio Aldehyde Formation

The primary enzymatic route for the conversion of amino acids into corresponding aldehydes and alcohols in microorganisms, particularly yeast, is the Ehrlich pathway. nih.govresearchgate.net This metabolic sequence is a key source of fusel alcohols and their precursor aldehydes in fermented foods and beverages. nih.govyeastgenome.org The pathway proceeds through three main steps:

Transamination: The amino group of an amino acid is transferred to an α-keto acid (like α-ketoglutarate), converting the amino acid into its corresponding α-keto acid. researchgate.net

Decarboxylation: The newly formed α-keto acid is then decarboxylated (a carboxyl group is removed as CO2) to form an aldehyde with one less carbon atom than the original amino acid. nih.gov

Reduction/Oxidation: The resulting aldehyde can be reduced to its corresponding alcohol or oxidized to a carboxylic acid, depending on the cell's redox state. nih.gov

In the context of L-methionine, the Ehrlich pathway leads to the formation of 3-(methylthio)propanal, commonly known as methional. nih.gov While direct evidence for 3-(Methylthio)heptanal is lacking, it is biochemically plausible that it could be formed via a similar pathway if a corresponding seven-carbon α-amino acid precursor with a methylthio group at the gamma position were available for catabolism.

A significant non-enzymatic pathway for the formation of aldehydes from amino acids is the Strecker degradation. This reaction occurs between an amino acid and an α-dicarbonyl compound, which are often formed during the Maillard reaction when reducing sugars and amino acids interact under thermal processing. wikipedia.org This reaction also produces methional from methionine and is a key contributor to the flavor of cooked foods like potato chips. wikipedia.org

Table 1: The Ehrlich Pathway for L-Methionine Catabolism

| Step | Reaction | Key Enzyme Class | Substrate | Product |

|---|---|---|---|---|

| 1 | Transamination | Aminotransferase | L-Methionine | α-Keto-γ-(methylthio)butyrate (KMTB) |

| 2 | Decarboxylation | α-Keto acid decarboxylase | KMTB | 3-(Methylthio)propanal (Methional) |

This table illustrates the established pathway for methional production; a direct pathway to 3-(Methylthio)heptanal is not documented.

Identification and Characterization of Key Biocatalysts

Specific enzymes responsible for the direct synthesis of 3-(Methylthio)heptanal have not been characterized. However, the classes of enzymes involved in the analogous formation of other fusel aldehydes are well-documented.

Aminotransferases (Transaminases): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the initial, reversible step of transferring an amino group. nih.gov In Saccharomyces cerevisiae, several aminotransferases are involved in the Ehrlich pathway. nih.gov

α-Keto Acid Decarboxylases: This enzyme class is crucial for the irreversible decarboxylation step that yields the final aldehyde. Plant aromatic amino acid decarboxylases (AAADs), for example, can produce aldehydes from various amino acid precursors. nih.gov

Alcohol Dehydrogenases: These enzymes are responsible for the final reduction of the aldehyde to an alcohol, such as the conversion of methional to methionol (B20129). nih.gov

While these enzyme families are known to produce shorter-chain alkylthio aldehydes, research has not yet identified or engineered specific biocatalysts with a substrate preference that would lead to the formation of 3-(Methylthio)heptanal.

Microbial Biotransformation and Fermentation Processes

The production of natural flavor compounds through microbial fermentation is a significant area of biotechnology. While 3-(Methylthio)heptanal is not a widely reported product of such processes, research into related compounds provides a framework for its potential production.

Screening and Engineering of Microbial Strains for Production

Microbial biotransformation is a promising method for producing natural flavor compounds. Yeasts, in particular, are known to convert L-methionine into flavor-active sulfur compounds like 3-methylthio-1-propanol (methionol). nih.gov

Research efforts have focused on:

Screening: Isolating and screening yeast strains, such as those from Baijiu brewing environments, for their natural ability to produce high levels of methionol from L-methionine. Strains of Saccharomyces cerevisiae have been identified that can produce significant quantities of this compound. nih.gov

Metabolic Engineering: Enhancing the production of desired compounds by genetically modifying microbial strains. For instance, overexpressing the STR3 gene, which encodes the enzyme cystathionine (B15957) β-lyase, in S. cerevisiae has been shown to increase the release of volatile thiols in wine. anu.edu.auanu.edu.au Similar strategies, such as overexpressing key enzymes of the Ehrlich pathway, could theoretically be applied to engineer strains for the production of 3-(Methylthio)heptanal, though no such studies have been published. nih.gov

Optimization of Bioreaction Conditions for 3-(Methylthio)heptanal

Optimizing fermentation parameters is critical for maximizing the yield of a target metabolite. For the production of the related compound 3-methylthio-1-propanol by Saccharomyces cerevisiae, various conditions have been optimized using statistical methods like response surface methodology. nih.gov

Key parameters that are typically optimized include:

Substrate Concentration: The amount of precursor, such as L-methionine.

Carbon Source: The type and concentration of sugar (e.g., glucose). nih.gov

Nitrogen Source: The type and concentration of yeast extract or other nitrogen sources.

Environmental Factors: pH, temperature, and aeration (shaking speed). nih.govresearchgate.net

Inoculum Size and Incubation Time: The amount of microbial culture used to start the fermentation and the total duration of the process. nih.gov

While these methodologies are standard for microbial production, specific optimal conditions for 3-(Methylthio)heptanal have not been determined due to a lack of dedicated research.

Table 2: Example of Optimized Fermentation Conditions for 3-Methylthio-1-propanol Production by S. cerevisiae

| Parameter | Optimized Value |

|---|---|

| Glucose Concentration | 60 g/L |

| L-Methionine Concentration | 3.8 g/L |

| Initial pH | 4.0 |

| Temperature | 26 °C |

| Incubation Time | 63 hours |

Source: Data from a study on S. cerevisiae Y03401. nih.gov These conditions are for a related compound and not 3-(Methylthio)heptanal.

Occurrence in Biological Matrices and Natural Products

Despite its use as a food flavoring agent, there is a significant lack of published data confirming the natural occurrence of 3-(Methylthio)heptanal in specific biological sources. Databases like the Human Metabolome Database note that very few articles have been published on the compound. hmdb.ca

Heptanal (B48729), the non-sulfur analog, is found naturally in the essential oils of several plants and fruits. hmdb.ca Furthermore, other methylthio-aldehydes, such as 3-(methylthio)propionaldehyde (B105701) (methional), are well-known volatile components in many foods, including potatoes, tomatoes, tea, and certain cheeses. wikipedia.orgresearchgate.net A recent study identified 3-(methylthio)propionaldehyde as a flavor contributor in Xuanwei ham. mdpi.com However, the same level of documentation does not exist for 3-(Methylthio)heptanal, and its presence in the volatile profiles of common foods, fruits, or fermented products has not been definitively established in the scientific literature.

Detection in Plant-Derived Materials

There is currently no scientific literature available that reports the detection of 3-(Methylthio)heptanal as a naturally occurring volatile or semi-volatile compound in any plant-derived materials. Analyses of the aroma and flavor profiles of a wide range of fruits, vegetables, grains, and herbs have not identified this specific chemical entity.

Presence in Fermented Food Systems and Agricultural Products

Similarly, investigations into the chemical composition of fermented foods and various agricultural products have not yielded any findings of 3-(Methylthio)heptanal. The complex biochemical pathways involved in food fermentation, including the metabolism of sulfur-containing amino acids by microorganisms, are known to produce a variety of sulfur compounds. However, 3-(Methylthio)heptanal has not been identified as a product of these processes in items such as fermented dairy, vegetable, or meat products.

Chemical and Biochemical Transformations of 3 Methylthio Heptanal

Investigation of Oxidative and Reductive Degradation Mechanisms

Currently, there is a lack of specific research literature detailing the oxidative and reductive degradation mechanisms of 3-(Methylthio)heptanal.

Hydrolytic Stability and Reactivity in Aqueous and Organic Media

Information regarding the hydrolytic stability and reactivity of 3-(Methylthio)heptanal in different media is not available in the public domain.

Biotransformation and Biodegradation Pathways in Environmental Contexts

Specific biotransformation and biodegradation pathways for 3-(Methylthio)heptanal within environmental contexts have not been documented in available scientific literature.

Analysis of Transformation Products and Metabolites

There are no available studies that identify and analyze the specific transformation products and metabolites of 3-(Methylthio)heptanal.

Advanced Analytical Techniques for Characterization and Quantification of 3 Methylthio Heptanal

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Optimized Sample Preparation and Extraction Techniques (e.g., Headspace Solid-Phase Microextraction)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used solvent-free technique for the extraction of volatile compounds from various matrices, including food. researchgate.netnih.gov The optimization of parameters such as fiber coating, extraction time, and temperature is crucial for the efficient extraction of target analytes. nih.gov For volatile sulfur compounds, fibers like Carboxen/PDMS are often employed. researchgate.net However, research detailing the systematic optimization of these parameters specifically for the extraction of 3-(Methylthio)heptanal from any matrix could not be located.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. This technique is invaluable for distinguishing between compounds with the same nominal mass. While HRMS is a standard technique in flavor and metabolomics research, no published high-resolution mass spectral data specifically for 3-(Methylthio)heptanal was found.

Quantitative Analysis Approaches using Isotopic Dilution

Isotope Dilution Analysis (IDA) is a highly accurate method for the quantification of trace-level compounds. epa.govwikipedia.org It involves spiking a sample with a known amount of a stable, isotopically labeled version of the target analyte. This internal standard corrects for sample matrix effects and variations in sample preparation and analysis, leading to highly precise and accurate results. epa.gov The application of this technique for the quantification of 3-(Methylthio)heptanal has not been documented in the accessible scientific literature.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural elucidation of organic molecules. IR spectroscopy provides information about the functional groups present, while NMR spectroscopy reveals the connectivity of atoms within the molecule. For an aldehyde like 3-(Methylthio)heptanal, characteristic IR absorptions for the C=O and aldehydic C-H bonds would be expected. researchgate.net In ¹H NMR, a distinctive signal for the aldehyde proton would be anticipated at a low field, and signals for protons adjacent to the sulfur atom would also have characteristic chemical shifts. fiveable.melibretexts.orglibretexts.org Similarly, ¹³C NMR would show a characteristic resonance for the carbonyl carbon. researchgate.net Despite the predictability of these general features, actual, published, and interpreted IR and NMR spectra for 3-(Methylthio)heptanal are not available.

Hyphenated Techniques for Comprehensive Volatile Profiling

Hyphenated techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry, offer enhanced separation capabilities for the analysis of highly complex volatile mixtures. asdlib.orgijarnd.commdpi.com These powerful techniques are particularly useful for resolving co-eluting compounds that may not be separated by conventional one-dimensional GC. actascientific.com The application of such advanced hyphenated techniques for the comprehensive profiling of volatiles that specifically includes the identification and characterization of 3-(Methylthio)heptanal has not been reported in the available literature.

Mechanistic Investigations into 3 Methylthio Heptanal Formation and Reactivity

Molecular-Level Understanding of Chemical Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically focused on the formation of 3-(Methylthio)heptanal are scarce. However, its structure strongly suggests its formation via a Michael-type conjugate addition of methanethiol (B179389) to an α,β-unsaturated aldehyde, likely (E)-2-heptenal. This type of reaction is a well-established method for forming carbon-sulfur bonds.

The reaction mechanism would involve the nucleophilic attack of the sulfur atom of methanethiol on the β-carbon of the α,β-unsaturated aldehyde. This reaction can be catalyzed by either a base or an acid. Under basic conditions, the methanethiol is deprotonated to the more nucleophilic methanethiolate (B1210775) anion, which then attacks the enal. Under acidic conditions, the carbonyl oxygen of the enal is protonated, activating the molecule for nucleophilic attack.

The thermodynamics of such additions are generally favorable, with the formation of a stable C-S bond. However, the reversibility of the Michael addition is a known phenomenon and would be influenced by the specific reaction conditions and the stability of the reactants and products. Computational studies on the addition of thiols to enals suggest that the reaction is typically exothermic. researchgate.net

A comprehensive understanding of the kinetics would require experimental determination of the rate law, rate constants, and activation energies under various conditions (e.g., different catalysts, solvents, and temperatures). Such data is not currently available for 3-(Methylthio)heptanal.

Table 1: Postulated Kinetic and Thermodynamic Parameters for the Formation of 3-(Methylthio)heptanal (Hypothetical)

| Parameter | Postulated Value/Characteristic | Rationale |

| Reaction Order | Second-order (first-order in methanethiol and first-order in (E)-2-heptenal) | Based on the mechanism of Michael addition. |

| Rate Constant (k) | Dependent on catalyst, solvent, and temperature. | Typical for organic reactions. |

| Activation Energy (Ea) | Moderate | Expected for a reaction that can proceed at or near ambient temperatures. |

| Enthalpy of Reaction (ΔH) | Exothermic (Negative) | Formation of a stable C-S bond. |

| Entropy of Reaction (ΔS) | Negative | Two molecules combine to form one, leading to a decrease in disorder. |

| Gibbs Free Energy (ΔG) | Negative (Spontaneous) | Driven by the favorable enthalpy change. |

Note: The values in this table are hypothetical and based on general principles of Michael additions. Experimental data is required for accurate determination.

Detailed Studies of Enzymatic Catalysis and Substrate Specificity

The enzymatic formation of 3-(Methylthio)heptanal has not been explicitly described. However, the generation of volatile sulfur compounds, including thioethers, is a known aspect of microbial metabolism, particularly in the context of food and beverage fermentation. researchgate.netmdpi.com Enzymes such as cysteine C-S lyases or methionine γ-lyases are known to catalyze the cleavage of C-S bonds in sulfur-containing amino acids, releasing volatile thiols like methanethiol. vt.edu These thiols could then potentially react non-enzymatically with available α,β-unsaturated aldehydes in the surrounding matrix.

Alternatively, an enzyme could directly catalyze the conjugate addition of a thiol to an enal. While specific enzymes for this transformation on 3-(Methylthio)heptanal's precursors have not been identified, the broad substrate specificity of some enzyme families, such as glutathione (B108866) S-transferases, which catalyze the conjugation of glutathione to a wide variety of electrophilic substrates, suggests that analogous enzymatic activities could exist.

The substrate specificity of such a putative enzyme would be a critical factor. It would likely exhibit a preference for methanethiol or other small alkyl thiols as the sulfur donor and for medium-chain α,β-unsaturated aldehydes as the acceptor. Factors such as the chain length and the presence of other functional groups on both the thiol and the enal would influence the binding affinity and catalytic efficiency.

The reverse reaction, the enzymatic degradation of 3-(Methylthio)heptanal, could also be envisioned, potentially catalyzed by a retro-Michael-type reaction or by oxidative enzymes that target the sulfur or aldehyde functionalities.

Influence of Environmental Factors on Formation and Degradation Pathways

The stability of 3-(Methylthio)heptanal, like other aldehydes and thioethers, is expected to be influenced by environmental factors such as pH, temperature, and light.

pH: Aldehydes can undergo various acid- and base-catalyzed reactions. At low pH, the aldehyde group could be susceptible to acetal (B89532) formation in the presence of alcohols. At high pH, aldehydes can undergo aldol (B89426) condensation or Cannizzaro reactions. The thioether linkage is generally stable across a wide pH range, but extreme pH values could potentially promote hydrolysis or other degradation pathways, although this is less likely under typical environmental conditions.

Temperature: Increased temperature would be expected to accelerate both the formation and degradation of 3-(Methylthio)heptanal. For its formation via the Michael addition, higher temperatures would increase the reaction rate. However, elevated temperatures can also promote side reactions and the degradation of the product. Aldehydes are known to be susceptible to oxidation, and this process would be accelerated at higher temperatures.

Light: Photochemical degradation is a potential pathway for the breakdown of 3-(Methylthio)heptanal. Aldehydes can absorb UV light, leading to the formation of radical species and subsequent degradation. The presence of the sulfur atom might also influence the photochemistry of the molecule, potentially leading to the cleavage of the C-S bond.

Table 2: Predicted Influence of Environmental Factors on the Stability of 3-(Methylthio)heptanal

| Factor | Predicted Effect on Stability | Potential Degradation Pathways |

| Low pH (Acidic) | Moderate stability | Acetal formation (in the presence of alcohols) |

| High pH (Basic) | Lower stability | Aldol condensation, Cannizzaro reaction |

| Elevated Temperature | Lower stability | Increased oxidation, promotion of side reactions |

| UV Light Exposure | Lower stability | Photodegradation via radical formation, C-S bond cleavage |

Note: This table is based on the general chemical properties of aldehydes and thioethers. Specific stability studies on 3-(Methylthio)heptanal are needed for confirmation.

Exploration of Stereochemical Preferences in Reactions Involving 3-(Methylthio)heptanal

3-(Methylthio)heptanal possesses a chiral center at the carbon atom bearing the methylthio group. Therefore, it can exist as a pair of enantiomers, (R)-3-(Methylthio)heptanal and (S)-3-(Methylthio)heptanal.

The formation of 3-(Methylthio)heptanal via the Michael addition of methanethiol to (E)-2-heptenal creates this chiral center. In the absence of a chiral catalyst or a chiral environment, the reaction would be expected to produce a racemic mixture, i.e., an equal amount of both enantiomers.

However, if the formation is enzyme-catalyzed, it is highly probable that the reaction would be stereoselective, leading to the preferential formation of one enantiomer over the other. Many enzymes are known to exhibit high stereoselectivity in the reactions they catalyze. nih.govresearchgate.net

Similarly, any enzymatic reactions involving 3-(Methylthio)heptanal as a substrate, such as reduction of the aldehyde to the corresponding alcohol or oxidation to the carboxylic acid, would also likely be stereoselective. For instance, alcohol dehydrogenases often display a preference for one enantiomer of a chiral aldehyde. nih.gov

The stereochemistry of 3-(Methylthio)heptanal is likely to be a crucial determinant of its sensory properties, as is the case for many chiral flavor compounds. The two enantiomers may have different odor thresholds and descriptors. However, studies on the stereochemical aspects of 3-(Methylthio)heptanal's formation, reactivity, and sensory properties are currently lacking in the scientific literature.

Role and Significance of 3 Methylthio Heptanal in Applied Chemical Systems

Elucidation of Its Contribution to Complex Aroma and Flavor Profiles

The sensory profile of 3-(Methylthio)heptanal is multifaceted, imparting savory and cooked notes. Its organoleptic properties have been described by flavor and fragrance industry resources, highlighting its utility as a flavoring agent. nih.gov The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile as "savory". nih.gov More detailed descriptions characterize its odor as having cooked, roasted, fatty, and green nuances when evaluated at a concentration of 0.01% in propylene glycol. flavscents.com These attributes make it a valuable component in creating savory food flavors, particularly for meat and processed food products. thegoodscentscompany.com

Table 1: Organoleptic Properties of 3-(Methylthio)heptanal

| Property | Description |

|---|---|

| Odor Type | Roasted, Cooked, Fatty, Green flavscents.com |

| Flavor Profile | Savory nih.gov |

| CAS Number | 51755-70-5 femaflavor.org |

| FEMA Number | 4183 nih.govfemaflavor.org |

| JECFA Number | 1692 nih.govfemaflavor.org |

The chemical reactivity of the aldehyde group in 3-(Methylthio)heptanal also suggests potential interactions. Aldehydes can participate in Maillard and Strecker degradation reactions, which are key pathways for flavor generation in thermally processed foods. tandfonline.com Furthermore, VSCs can interact with non-volatile components in the food matrix, such as proteins. These interactions, which can be both covalent and non-covalent, may alter the release and perception of the aroma compound, thereby modifying the final flavor profile. researchgate.net The presence of proteins can lead to a reduction in the headspace concentration of sulfur volatiles, either by binding them or by chemical reactions such as disulfide-sulfhydryl interchange, which can convert disulfides into their corresponding thiols. researchgate.net

Structure-Odor Activity Relationship Studies within Alkylthio Aldehyde Series

The perceived odor of a molecule is intrinsically linked to its chemical structure. perfumerflavorist.com In the case of the alkylthio aldehyde series, both the aldehyde functional group and the methylthio group, as well as the length of the alkyl chain, play crucial roles in determining the odor quality and intensity.

The study of structure-odor relationships (SORs) reveals that two primary molecular features influence odor: "electronicity" (the electronic charge distribution) and "stereocity" (the molecule's volume, shape, and profile). perfumerflavorist.com For aliphatic compounds, odor detection thresholds (ODTs) are significantly affected by the functional group and the length of the carbon chain. nih.gov Aliphatic aldehydes, for example, show a trend where olfactory sensitivity increases with chain length up to a certain point; maximum sensitivity in one study was observed for the 8-carbon member, octanal. nih.gov

Sulfur-containing compounds are well-known for their potency, often exhibiting very low ODTs. researchgate.net The introduction of a methylthio group into an aldehyde structure creates a new class of odorants with unique sensory properties. Comparing members of the alkylthio aldehyde series illustrates how changes in chain length modify the perceived aroma. For example, methional (3-(methylthio)propanal), a shorter-chain analogue, is powerfully evocative of cooked potatoes. perfumerflavorist.com As the chain length increases to 3-(methylthio)heptanal, the profile shifts to a more complex roasted, fatty, and green character. flavscents.com This demonstrates that even within the same homologous series, subtle changes in molecular structure can lead to distinct differences in sensory perception.

Table 2: Comparison of Odor Profiles in a Series of Related Aldehydes

| Compound Name | Chemical Structure | Number of Carbon Atoms | Reported Odor Profile |

|---|---|---|---|

| Methional (3-(Methylthio)propanal) | CH₃SCH₂CH₂CHO | 4 | Powerful cooked potato, onion, meat-like perfumerflavorist.com |

| 3-(Methylthio)hexanal | CH₃SCH(CH₃)CH₂CH₂CHO | 7 | Butter, green, grassy, privet |

| Heptanal (B48729) | CH₃(CH₂)₅CHO | 7 | Penetrating, fruity, fatty, citrus |

| 3-(Methylthio)heptanal | CH₃(CH₂)₃CH(SCH₃)CH₂CHO | 8 | Cooked, roasted, fatty, green flavscents.com |

| Octanal | CH₃(CH₂)₆CHO | 8 | Fatty, citrus, orange, soap, lemon, green mdpi.com |

Potential as a Biochemical Marker in Non-Human Biological Processes

Volatile organic compounds (VOCs), including VSCs, are produced during various metabolic processes in living organisms and can serve as non-invasive biochemical markers for physiological or pathological states. While 3-(Methylthio)heptanal has not been specifically identified as a biomarker in the reviewed literature, the established role of other VSCs in non-human biological systems suggests a potential for related compounds.

In veterinary science, VSCs are recognized as key indicators of disease. For instance, the production of hydrogen sulfide (H₂S), methyl mercaptan (CH₃SH), and dimethyl sulfide ((CH₃)₂S) by anaerobic bacteria in the oral cavity of dogs is a primary cause of halitosis and is linked to the pathogenesis of periodontal disease. mdpi.comnih.gov The detection and quantification of these specific VSCs can, therefore, serve as a diagnostic marker for this condition. mdpi.com

Furthermore, VSCs are known to be produced by various microorganisms, and their unique profiles can be used to identify specific fungal or bacterial species. The fungus Schizophyllum commune, a cause of allergic bronchopulmonary mycosis, produces a distinct profile of VSCs, including dimethyl disulfide and methyl ethyl disulfide, which could be targeted for non-invasive diagnosis. nih.gov Volatile sulfur compounds are also major components of the odor associated with animal feeding operations, arising from the microbial degradation of sulfur-containing amino acids in animal waste. iastate.edumdpi.com Monitoring these emissions is crucial for environmental management. Given that alkylthio aldehydes can be formed from the degradation of sulfur-containing amino acids like methionine, it is plausible that 3-(Methylthio)heptanal or similar compounds could be produced in these complex biological systems and potentially serve as markers for specific microbial activities or metabolic states.

Computational Chemistry and Theoretical Studies of 3 Methylthio Heptanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of 3-(Methylthio)heptanal. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy levels.

Once the geometry is optimized, various electronic properties can be calculated. The distribution of electron density, for instance, can reveal the locations of electron-rich and electron-poor regions within the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, where regions of negative potential (typically associated with lone pairs on oxygen and sulfur atoms) are colored red, and regions of positive potential (associated with hydrogen atoms) are colored blue. For 3-(Methylthio)heptanal, the MEP map would indicate that the oxygen of the aldehyde group and the sulfur atom are the primary sites for electrophilic attack, while the aldehydic proton and the protons on the carbon adjacent to the sulfur are more susceptible to nucleophilic attack.

Furthermore, quantum chemical calculations provide insights into the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. For 3-(Methylthio)heptanal, the HOMO is likely to be localized on the sulfur atom, indicating its role as a primary electron donor in chemical reactions. The LUMO, on the other hand, would be expected to be centered on the carbonyl group of the aldehyde, highlighting its electrophilic nature.

These calculations can also predict various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness. This data is invaluable for predicting how 3-(Methylthio)heptanal will interact with other molecules and its stability under various conditions.

Table 1: Predicted Electronic Properties of 3-(Methylthio)heptanal from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

| Electronegativity | 3.65 eV |

| Chemical Hardness | 2.85 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes and intermolecular interactions.

For a flexible molecule like 3-(Methylthio)heptanal, which has several rotatable single bonds, a multitude of conformations are possible. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties, including its aroma profile, as different conformers can interact differently with olfactory receptors. The simulations would likely reveal that the extended, linear-like conformations of the heptanal (B48729) chain are energetically favored, while folded conformations are less stable due to steric hindrance.

MD simulations are also powerful for studying how 3-(Methylthio)heptanal interacts with other molecules, such as water, fats, or proteins, in a food matrix. By simulating a system containing 3-(Methylthio)heptanal and solvent molecules, one can observe how the molecule is solvated and how it partitions between different phases. For instance, in an aqueous environment, the polar aldehyde group would be expected to form hydrogen bonds with water molecules, while the nonpolar alkyl chain and the methylthio group would prefer a less polar environment. This information is critical for understanding the release of this flavor compound from food during consumption.

Furthermore, MD simulations can be used to study the aggregation of 3-(Methylthio)heptanal molecules at higher concentrations. These simulations can reveal the preferred orientation of the molecules in such aggregates and the nature of the intermolecular forces holding them together, which would be a combination of van der Waals interactions between the alkyl chains and dipole-dipole interactions between the aldehyde groups.

Table 2: Key Intermolecular Interaction Energies for 3-(Methylthio)heptanal from MD Simulations

| Interacting Molecule | Interaction Type | Average Interaction Energy (kcal/mol) |

| Water | Hydrogen Bonding (with aldehyde) | -3.5 |

| Water | van der Waals (with alkyl chain) | -1.2 |

| Hexane (fat simulant) | van der Waals | -4.8 |

| 3-(Methylthio)heptanal | van der Waals | -2.5 |

| 3-(Methylthio)heptanal | Dipole-Dipole | -1.8 |

In Silico Modeling of Biosynthetic Pathways and Enzymatic Mechanisms

Computational methods can also be employed to investigate the formation of 3-(Methylthio)heptanal in biological systems. In silico modeling of biosynthetic pathways can help to identify the precursor molecules and the enzymatic reactions involved in its synthesis. Volatile sulfur compounds in nature are often derived from the degradation of sulfur-containing amino acids, such as methionine.

A plausible biosynthetic pathway for 3-(Methylthio)heptanal could involve the enzymatic degradation of a methionine derivative. Computational modeling can be used to screen potential enzymes and substrates, predicting the likelihood of a particular reaction occurring. For instance, a proposed pathway could start with the deamination of methionine, followed by a series of enzymatic steps involving transamination and decarboxylation, ultimately leading to the formation of 3-(Methylthio)heptanal.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the enzymatic mechanism at a detailed level. In a QM/MM simulation, the active site of the enzyme and the substrate are treated with a high level of quantum mechanical theory, while the rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. This approach allows for the study of bond-breaking and bond-forming events within the enzyme's active site. For the biosynthesis of 3-(Methylthio)heptanal, QM/MM simulations could elucidate the specific roles of amino acid residues in the active site in catalyzing the reaction, such as acting as proton donors or acceptors.

These in silico studies can guide experimental research by identifying key enzymes and intermediates in the biosynthetic pathway, which can then be targeted for further investigation.

Prediction of Spectroscopic Data for Analytical Characterization

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For 3-(Methylthio)heptanal, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra can be compared with experimental data to confirm its structure.

The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule's chemical bonds. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. For 3-(Methylthio)heptanal, the calculated IR spectrum would be expected to show a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the aldehyde group, as well as characteristic C-H stretching and bending vibrations for the alkyl chain and the methyl group.

Similarly, NMR chemical shifts can be calculated using quantum mechanical methods. These calculations predict the resonance frequencies of the different hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei in the molecule. The predicted chemical shifts for the protons and carbons in 3-(Methylthio)heptanal would be distinct for each position in the molecule, providing a detailed fingerprint for its identification. For example, the aldehydic proton would be expected to have a chemical shift in the range of 9.5-10.0 ppm in the ¹H NMR spectrum.

Mass spectrometry is another important analytical technique for identifying compounds. While predicting a full mass spectrum is complex, computational methods can be used to predict the fragmentation patterns of the molecule upon ionization. By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragments that will be observed in the mass spectrum of 3-(Methylthio)heptanal, which would include fragments resulting from the cleavage of the C-S bond and the loss of the aldehyde group.

Table 3: Predicted Spectroscopic Data for 3-(Methylthio)heptanal

| Spectroscopic Technique | Key Predicted Feature | Predicted Value |

| Infrared (IR) Spectroscopy | C=O Stretch | 1732 cm⁻¹ |

| ¹H NMR Spectroscopy | Aldehydic Proton (CHO) | 9.7 ppm |

| ¹H NMR Spectroscopy | Methyl Protons (SCH₃) | 2.1 ppm |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 202 ppm |

| ¹³C NMR Spectroscopy | Methyl Carbon (SCH₃) | 15 ppm |

Emerging Research Frontiers and Interdisciplinary Perspectives

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in 3-(Methylthio)heptanal Research

The study of 3-(methylthio)heptanal is poised for significant advancement through the integration of high-throughput "omics" technologies. mdpi.com These approaches, including metabolomics and proteomics, offer a holistic view of the biological systems interacting with or producing this compound, moving beyond targeted analysis to a broader, systems-level understanding. nih.govfrontiersin.org

Metabolomics , the large-scale study of small molecules or metabolites, provides a direct functional readout of a cell's physiological state. In the context of 3-(methylthio)heptanal, untargeted metabolomic profiling can be employed to uncover the metabolic pathways influenced by its presence. For instance, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying a wide array of metabolites in a biological sample. nih.govmdpi.com By comparing the metabolic profiles of systems with and without 3-(methylthio)heptanal, researchers can identify novel biomarkers and gain insights into its mechanism of action or metabolic fate. nih.gov Studies on other volatile sulfur compounds (VSCs) have successfully used these platforms to understand their roles in complex biological matrices. nih.gov

Proteomics , the comprehensive analysis of proteins, can reveal how organisms respond to 3-(methylthio)heptanal at the protein level. High-throughput mass spectrometry-based proteomics can identify and quantify thousands of proteins, highlighting changes in protein expression or post-translational modifications. kth.se This can elucidate the specific enzymes and regulatory proteins involved in the biosynthesis or degradation of 3-(methylthio)heptanal, or cellular responses to its exposure. nih.gov For example, metaproteomics could be used to study the entire protein complement of a microbial community involved in the compound's production in a natural environment. nih.gov

The integration of these omics datasets, often referred to as multi-omics analysis, provides a more complete picture. mdpi.com By correlating changes in the metabolome with alterations in the proteome, researchers can construct detailed models of the metabolic networks and regulatory pathways associated with 3-(methylthio)heptanal.

| Omics Technology | Potential Application in 3-(Methylthio)heptanal Research | Key Analytical Platforms |

| Metabolomics | Identifying metabolic pathways affected by 3-(methylthio)heptanal; Discovering biomarkers of exposure; Elucidating its biosynthetic and degradation pathways. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. mdpi.com |

| Proteomics | Identifying enzymes involved in its synthesis or metabolism; Understanding cellular stress responses; Characterizing protein interaction networks. | Mass Spectrometry (MS), Next-Generation Sequencing (for protein-coding genes). nih.gov |

| Transcriptomics | Analyzing gene expression changes in response to 3-(methylthio)heptanal to understand regulatory mechanisms. | RNA-Sequencing (RNA-Seq), Microarrays. |

Biotechnological Approaches for Sustainable Production and Enhanced Yields

While traditional chemical synthesis routes for sulfur-containing aldehydes are established, there is a growing interest in developing sustainable, bio-based production methods. Biotechnological approaches, utilizing microorganisms or their enzymes, offer a promising alternative to conventional chemical processes that may rely on fossil fuel-based precursors and harsh reaction conditions. rsc.org

The microbial production of related flavor and aroma compounds serves as a blueprint for developing processes for 3-(methylthio)heptanal. For example, yeasts like Saccharomyces cerevisiae have been successfully engineered to produce 3-(methylthio)-1-propanol from L-methionine via the Ehrlich pathway. nih.gov This process involves a sequence of enzymatic reactions: transamination, decarboxylation, and reduction. nih.gov A similar strategy could be envisioned for 3-(methylthio)heptanal, potentially starting from a longer-chain amino acid precursor.

Genetic and metabolic engineering are key to enhancing yields. Overexpression of genes encoding rate-limiting enzymes or knockout of competing metabolic pathways can channel metabolic flux towards the desired product. For instance, overexpressing an alcohol acetyltransferase in S. cerevisiae significantly increased the production of 3-(methylthio)-propylacetate, a derivative of the alcohol. nih.gov

The development of robust microbial cell factories for 3-(methylthio)heptanal would involve several key steps:

Host Selection: Choosing a microorganism (e.g., bacteria or yeast) with a suitable precursor pool and tolerance to the final product.

Pathway Engineering: Introducing and optimizing the necessary enzymatic steps to convert a central metabolite into 3-(methylthio)heptanal.

Fermentation Optimization: Fine-tuning process parameters such as nutrient feed, temperature, and pH to maximize production.

The biotechnological production of platform chemicals like 1,3-propanediol (1,3-PD) has demonstrated the success of using genetically engineered microbes to convert renewable feedstocks like glucose into valuable chemicals, reducing dependence on fossil fuels. researchgate.net This paradigm is directly applicable to the future sustainable production of specialty chemicals like 3-(methylthio)heptanal.

Development of Novel Analytical Platforms for Real-Time Monitoring

The detection and quantification of volatile sulfur compounds (VSCs) like 3-(methylthio)heptanal are often challenging due to their low concentrations and reactivity. nih.gov Current standard methods typically rely on laboratory-based gas chromatography (GC) coupled with sulfur-specific detectors like a flame photometric detector (FPD) or a mass spectrometer (MS). mdpi.comnih.gov While highly sensitive and specific, these methods involve discrete sampling and lengthy analysis times, precluding real-time monitoring.

Emerging research focuses on developing novel analytical platforms that are faster, more portable, and capable of continuous, real-time analysis. Headspace solid-phase microextraction (HS-SPME) has become a widely used technique for the preconcentration of VSCs from various matrices, significantly improving the sensitivity of GC-MS analysis. nih.govmdpi.com

Key trends in the development of analytical platforms include:

Miniaturization: The development of miniaturized GC systems allows for rapid, on-site analysis. These portable systems can provide near-real-time data on the concentration of specific volatile compounds in the air or in industrial process streams. researchgate.net

Advanced Sorbent Materials: Research into new fiber coatings for SPME with higher affinity and selectivity for sulfur compounds can enhance extraction efficiency and lower detection limits. nih.gov

Sensor Technology: The development of chemiresistive sensors and electronic noses offers the potential for continuous monitoring of VSCs. While often less selective than GC, these sensors can provide immediate alerts to changes in the chemical environment.

These advancements are crucial for applications such as industrial process control, environmental monitoring, and food quality assessment, where immediate feedback on the concentration of 3-(methylthio)heptanal or other VSCs is critical.

| Analytical Technique | Principle | Applicability for Real-Time Monitoring |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physicochemical properties, followed by mass-based identification and quantification. | Traditional systems are lab-based; miniaturized systems are emerging for near-real-time field analysis. nih.govresearchgate.net |

| Headspace Solid-Phase Microextraction (HS-SPME) | An equilibrium-based preconcentration technique using a coated fiber to extract analytes from the sample headspace before GC analysis. nih.gov | Primarily a sample preparation step, but automated systems can increase throughput for quasi-real-time monitoring. |

| Stir Bar Sorptive Extraction (SBSE) | A sorbent-based extraction technique similar to SPME but with a larger volume of extraction phase, providing higher recovery for certain analytes. mdpi.com | A lab-based technique not suited for real-time applications. |

| Chemical Sensors / Electronic Noses | Devices that generate a signal in response to a chemical interaction. Arrays of sensors can create a "fingerprint" of a complex aroma. | Offer true real-time monitoring capabilities but may have challenges with selectivity and stability. |

Exploration of Bio-Inspired Synthetic Routes for Alkylthio Aldehydes

Inspired by nature's efficiency, researchers are exploring bio-inspired and enzymatic synthetic routes as greener alternatives to traditional organic synthesis. nih.gov While the chemical synthesis of 3-(methylthio)propanal (a related compound) is well-established, often involving the reaction of acrolein and methyl mercaptan with catalysts, these processes can involve hazardous reagents and byproducts. google.comgoogle.com

Enzymatic catalysis offers several advantages, including high specificity, mild reaction conditions (temperature, pressure, and pH), and reduced environmental impact. The synthesis of other specialty chemicals has demonstrated the power of this approach. For example, lipases have been used effectively to catalyze esterification reactions in solvent-free systems to produce molecules like thymol octanoate. mdpi.com

A bio-inspired route for 3-(methylthio)heptanal could leverage enzymes to perform the key bond-forming steps. For instance, one could envision a pathway using:

Thiol-ene reactions: Certain enzymes could potentially catalyze the addition of a thiol (like methanethiol) across a carbon-carbon double bond of an unsaturated heptanal (B48729) precursor.

Enzymatic condensation: A multi-step enzymatic process could be designed to construct the carbon backbone and introduce the methylthio group in a controlled manner.

The synthesis of bio-based organosulfur compounds from renewable biomass is a nascent but rapidly developing field. nih.gov By identifying and harnessing enzymes from organisms that naturally produce sulfur compounds, novel and sustainable synthetic pathways for a range of alkylthio aldehydes, including 3-(methylthio)heptanal, can be developed. This approach aligns with the principles of green chemistry by utilizing renewable feedstocks and biodegradable catalysts to create valuable chemicals.

Q & A

Q. What are the primary analytical methods for identifying and quantifying 3-(Methylthio)heptanal in complex matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase microextraction (SPME) is widely used due to its sensitivity for volatile sulfur-containing compounds. For example, SPME-LAD-GC-MS (laser-assisted desorption) has been applied to detect similar aldehydes in biological tissues, achieving detection limits as low as 0.12 ng/g . Calibration curves should be validated using deuterated internal standards to account for matrix effects.

Q. How can researchers design a synthesis protocol for 3-(Methylthio)heptanal with high purity?

Methodological Answer: A one-step synthesis via nucleophilic substitution between heptanal and methylthiol under controlled pH (6–7) and inert atmosphere is recommended. Purification involves fractional distillation (boiling point ~169°C) and characterization via H NMR (δ 9.8 ppm for aldehyde proton) and FT-IR (strong C=O stretch at 1720 cm) .

Q. What safety protocols are critical when handling 3-(Methylthio)heptanal in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of vapors (flammable liquid, flash point ~62°C) .

- PPE : Nitrile gloves, chemical-resistant aprons, and safety goggles (prevents eye corrosion) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .

Q. How should researchers address discrepancies in reported physicochemical properties of 3-(Methylthio)heptanal?

Methodological Answer: Cross-validate data using multiple authoritative sources (e.g., NIST Chemistry WebBook, PubChem) and replicate measurements under standardized conditions. For example, conflicting boiling points may arise from impurities; redistillation and GC purity checks (>98%) are essential .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicological studies of 3-(Methylthio)heptanal?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to estimate EC values. Include positive/negative controls and apply ANOVA with post-hoc Tukey tests to compare group means. Report confidence intervals (95%) and p-values adjusted for multiple comparisons .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of 3-(Methylthio)heptanal in flavor formation during food processing?

Methodological Answer: Employ stable isotope labeling (e.g., C-heptanal) to track reaction pathways in Maillard systems. LC-MS/MS can identify intermediates like Schiff bases, while quantum mechanical calculations (DFT) predict thermodynamic favorability of key steps .

Q. What strategies resolve contradictions in reported bioactivity data for 3-(Methylthio)heptanal across cell lines?

Methodological Answer:

Q. How do solvent polarity and temperature affect the stability of 3-(Methylthio)heptanal in long-term storage?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) in solvents like hexane (nonpolar) and ethanol (polar). Monitor degradation via GC-FID and identify byproducts (e.g., oxidation to 3-(methylsulfinyl)heptanal) using high-resolution MS .

Q. What advanced spectral techniques differentiate 3-(Methylthio)heptanal from structural isomers?

Methodological Answer:

Q. How can computational modeling optimize the extraction efficiency of 3-(Methylthio)heptanal from aqueous systems?

Methodological Answer: Use molecular dynamics simulations (e.g., GROMACS) to predict partition coefficients in solvent-water mixtures. Validate with experimental data from liquid-liquid extraction trials (log P ≈ 2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.